ent-Corey PG-Lactone Diol

Description

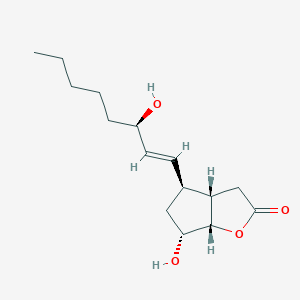

Structure

3D Structure

Properties

IUPAC Name |

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJOPRRQCMFHNY-KVPZUBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to ent-Corey PG-Lactone Diol: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Corey PG-Lactone Diol, the enantiomer of the well-known Corey PG-Lactone Diol, serves as a crucial chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.[1][2] Prostaglandins are lipid compounds with diverse hormone-like effects in animals and have been implicated in a wide range of physiological and pathological processes. The Corey lactone framework provides a versatile scaffold for the elaboration of the intricate structures of these biologically potent molecules.[3] This technical guide provides a comprehensive overview of the synthesis, quantitative properties, and biological context of this compound.

Physicochemical Properties and Spectroscopic Data

The quantitative data for Corey PG-Lactone Diol is summarized below. As this compound is its enantiomer, the absolute values of its physical properties, such as melting point and spectroscopic data, are identical. The key distinguishing feature is the sign of its optical rotation.

| Property | Value | Reference |

| Chemical Name | (1R,5S,6S,7S)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one | N/A |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | White solid | [4] |

| Optical Purity (ee) | >99% | [4] |

| ¹H NMR (400MHz, Chloroform-d) | δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H) | [4] |

| ¹³C NMR (100MHz, DMSO-d₆) | δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 | [4] |

Note: The spectroscopic data provided is for the (-)-Corey lactone diol as detailed in the cited patent. The spectra for the (+) enantiomer (this compound) will be identical.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: the resolution of a racemic mixture of Corey lactone diol or through asymmetric synthesis. The resolution method is often more economical for large-scale production.[4]

Racemic Synthesis and Resolution

A common route to racemic Corey lactone diol begins with the Diels-Alder reaction of cyclopentadiene (B3395910) and chloroacrylonitrile, followed by a series of transformations to construct the bicyclic lactone core. The resulting racemic mixture can then be resolved to isolate the desired enantiomer.

Experimental Protocol: Synthesis of (-)-Corey Lactone Diol (as a proxy for the general methodology)

The following protocol is adapted from Chinese patent CN113480506A and describes the synthesis of the (-)-enantiomer.[4] The synthesis of the (+)-enantiomer (this compound) would typically involve the use of the opposite enantiomer of the resolving agent (e.g., (S)-(-)-naphthylethylamine) or a different chiral resolving agent that selectively crystallizes the desired enantiomer.

Step 1: Synthesis of Compound (IV)

Under an argon atmosphere, cyclopentadiene monomer (106g, 1.60mol) is dispersed in 800mL of n-hexane in a low-temperature bath at 0°C. Dichloroacetyl chloride (79g, 0.54mol) is slowly added dropwise. The reaction is stirred for 12-18 hours while allowing the temperature to naturally rise to 20-25°C. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure (1.5 mmHg, 58-62°C) to afford compound (IV) as a colorless liquid (85g, 91% yield).[4]

Step 2: Synthesis of Compound (V)

Compound (IV) (52g) is reacted in the next step without further purification.[4]

Step 3: Synthesis of Compound (VI)

The crude compound (V) is purified by distillation under reduced pressure (1.0 mmHg, 70-72°C) to give compound (VI) as a colorless liquid (18g, 40% yield, >98% purity by GC-MS).[4]

Step 4: Synthesis of Compound (VII)

The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 30mL). The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to give compound (VII) as a white oil or solid (1.5g, 96% yield, 99% optical purity ee).[4]

Step 5: Synthesis of (-)-Corey Lactone Diol (I)

The final product is obtained by recrystallization from chloroform (B151607) to yield (-)-Corey lactone diol as a white solid (0.53g, 85% yield, 99% optical purity ee).[4]

Asymmetric Synthesis

Modern asymmetric synthesis methods provide direct access to enantiomerically pure Corey lactone diol, bypassing the need for resolution. These methods often employ chiral catalysts to control the stereochemistry of key bond-forming reactions.[5]

Example of an Asymmetric Approach:

A pot- and time-economical enantioselective total synthesis of Corey lactone has been developed. This method utilizes a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction to construct the trisubstituted cyclopentanone (B42830) core with high enantioselectivity.[5]

References

- 1. originbiopharma.com [originbiopharma.com]

- 2. originbiopharma.com [originbiopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]

stereochemistry of ent-Corey PG-Lactone Diol and its biological significance

An In-Depth Technical Guide to the Stereochemistry and Biological Significance of ent-Corey PG-Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey Lactone Diol, a cornerstone intermediate in the chemical synthesis of prostaglandins (B1171923) (PGs), is a molecule of immense importance in medicinal chemistry and drug development.[1][2][3] Developed by Nobel laureate E.J. Corey, its versatile structure provides a chiral template for constructing the complex architecture of prostaglandins and their analogues.[4] This guide focuses on the stereochemistry of This compound , the enantiomer of the naturally occurring form, and explores its profound biological significance.

In biological systems, chirality is not a trivial detail; it is a fundamental determinant of molecular recognition and function. The specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even harmful compound. Understanding the stereochemistry of prostaglandin (B15479496) precursors like the ent-Corey Lactone Diol is therefore critical. It serves as the gateway to synthesizing unnatural enantiomeric prostaglandins, which are invaluable tools for elucidating receptor interactions, metabolic pathways, and the intricate signaling networks that prostaglandins govern. This whitepaper will provide a detailed examination of its stereochemical properties, synthesis, and its role in advancing our understanding of prostaglandin biology.

The Stereochemistry of Corey Lactone Diol Enantiomers

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The Corey Lactone Diol possesses multiple chiral centers, giving rise to stereoisomers. The two most important are the enantiomers (non-superimposable mirror images).

-

(-)-Corey PG-Lactone Diol : This is the naturally occurring precursor that leads to the synthesis of natural prostaglandins like PGF₂α and PGE₂.

-

This compound : This is the enantiomer of the natural form.[5] It is used as a starting material for the synthesis of ent-prostaglandins, which are the mirror images of the natural prostaglandins.[6]

The precise stereochemistry is defined by the arrangement of substituents at each chiral carbon. The formal IUPAC name for this compound is (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one .[5]

Synthesis and Stereochemical Control

The classic Corey synthesis for prostaglandins generates the lactone core as a racemic mixture, meaning it contains equal amounts of the natural and ent-enantiomers.[4] A critical step in the synthesis is therefore the resolution of these enantiomers to obtain optically pure starting materials.

Logical Workflow: Synthesis and Resolution

The synthesis begins with a Diels-Alder reaction to form a bicyclic core, followed by a series of stereocontrolled reactions including a Baeyer-Villiger oxidation to form the lactone ring.[4][7] The resulting racemic mixture must then be separated. This is often achieved through enzymatic resolution, which leverages the high stereospecificity of enzymes like lipases.

Caption: Synthetic workflow for producing Corey Lactone enantiomers.

Experimental Protocol: Enzymatic Resolution of Racemic Corey Lactone

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. The following protocol is a representative example based on methods described in the literature, where an enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer.[8]

-

Substrate Preparation : Dissolve the racemic Corey lactone intermediate (e.g., the 5-p-phenylbenzoate derivative) in an appropriate anhydrous organic solvent (e.g., toluene (B28343) or THF) in a reaction vessel.

-

Acyl Donor Addition : Add an acyl donor, such as vinyl acetate, to the solution. This will serve as the source of the acetyl group for the enzymatic reaction.

-

Enzyme Addition : Add a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase, to the reaction mixture. The enzyme is often immobilized on a solid support for ease of removal.

-

Reaction Monitoring : The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 30-40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the unreacted starting material and the acylated product.

-

Work-up and Separation :

-

Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme.

-

Evaporate the solvent under reduced pressure.

-

The resulting mixture contains the unreacted enantiomer (e.g., the desired (-)-Corey lactone derivative) and the acylated enantiomer (the ent form).

-

Separate these two compounds using standard column chromatography on silica (B1680970) gel.

-

-

Deprotection : The separated, acylated ent-lactone can then be de-acylated (e.g., via hydrolysis) to yield the final this compound.

Biological Significance and Signaling Pathways

The biological significance of this compound is indirect; its value lies in its role as a precursor to ent-prostaglandins. These unnatural enantiomers are crucial research tools for several reasons:

-

Probing Receptor Binding : Comparing the binding affinity and functional activity of a natural prostaglandin with its enantiomer provides insight into the specific stereochemical requirements of the receptor's binding pocket.

-

Investigating Metabolism : Enantiomers may be metabolized differently by enzymes such as 15-hydroxyprostaglandin dehydrogenase, leading to altered pharmacokinetic profiles.

-

Developing Antagonists : In some cases, the enantiomer of a natural agonist can act as a competitive antagonist at the receptor.[9]

Prostaglandin Signaling: The PGF₂α Receptor (FP) Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[10] For example, Prostaglandin F₂α (PGF₂α), synthesized from the natural Corey lactone, binds to the FP receptor. This interaction primarily activates the Gq protein pathway, leading to an increase in intracellular calcium and the activation of various cellular processes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. medsciencebiopharma.com [medsciencebiopharma.com]

- 3. originbiopharma.com [originbiopharma.com]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. caymanchem.com [caymanchem.com]

- 6. Relative biological activity of certain prostaglandins and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

fundamental properties of ent-Corey PG-Lactone Diol

An In-depth Technical Guide to ent-Corey PG-Lactone Diol

Introduction

This compound, the enantiomer of the naturally occurring Corey PG-Lactone Diol, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) (PGs) and their analogues.[1][2] Prostaglandins are lipid autacoids derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[3] The rigid, stereochemically defined structure of this compound provides a foundational scaffold for the elaboration of the complex side chains characteristic of various prostaglandins. This document serves as a technical guide for researchers, detailing the fundamental properties, biological context, and synthetic methodologies related to this critical synthetic building block.

Fundamental Properties

The core structure of this compound is a bicyclic γ-lactone featuring two hydroxyl groups that are precursors to the functional groups on the cyclopentane (B165970) ring of the target prostaglandin (B15479496).

Physicochemical and Structural Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one | [2] |

| CAS Number | 53110-06-8 | [2] |

| Molecular Formula | C₁₅H₂₄O₄ | [2][4] |

| Molecular Weight | 268.35 g/mol | [2][4] |

| Appearance | Typically a solution in methyl acetate (B1210297) or other organic solvents. | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |

| InChI Key | UMDQPEMZJHAFNL-LAJPVCDTSA-N | [2] |

| Canonical SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2C--INVALID-LINK--[C@H]1OC(=O)C2 | [2] |

| XLogP3 (Computed) | 1.9 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 1 year at -20°C | [2] |

Biological Significance

The primary biological significance of this compound lies in its role as a synthetic precursor. It is not typically investigated for its own biological activity but rather as a means to access enantiomeric (unnatural) prostaglandins. These synthetic prostaglandins are crucial tools for structure-activity relationship (SAR) studies and for developing novel therapeutic agents with modified metabolic stability or receptor selectivity. The lactone intermediates themselves can be considered prodrugs, which may undergo in vivo enzymatic hydrolysis to release the biologically active hydroxy acid form.[5]

Biological Context: The Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The process is initiated by the COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂). PGH₂ then serves as a substrate for various terminal prostaglandin synthases, which generate the diverse array of prostaglandins. The synthesis of prostaglandins from this compound is a chemical synthesis that bypasses this biological pathway to create specific, desired structures.

Chemical Synthesis and Experimental Protocols

The most renowned method for preparing the core structure of prostaglandins is the Corey synthesis, a landmark achievement in organic chemistry.[6] This convergent synthesis allows for the preparation of the core lactone structure, which is then elaborated with the required side chains.

Generalized Synthetic Workflow

The synthesis begins with a simple starting material, such as cyclopentadiene (B3395910) or norbornadiene, and proceeds through several key transformations to establish the correct stereochemistry of the bicyclic lactone core.[7][8] Once the core is formed, the α- and ω-side chains are installed sequentially.

Representative Experimental Protocol: δ-Lactone to γ-Lactone Transformation

A critical step in many variations of the Corey synthesis is the transformation of a δ-lactone intermediate into the thermodynamically more stable γ-lactone.[3] The following protocol is a representative example based on published procedures.

Objective: To convert a protected δ-lactone alcohol into the corresponding γ-lactone diol.

Materials:

-

Protected δ-lactone intermediate (e.g., (3aR,4S,5R,6aS)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-dione)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: The protected δ-lactone is dissolved in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

-

Ring Opening: An aqueous solution of LiOH or NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂. The temperature should be carefully maintained below 5°C during the addition.[3] This step facilitates the oxidative opening of the δ-lactone ring.

-

Intramolecular Cyclization: After the initial reaction, the mixture is allowed to warm to room temperature and stirred overnight. This allows for the intramolecular Sₙ2 reaction of the intermediate carboxylate onto the adjacent carbon, displacing a leaving group (formed from the initial bicyclic ether) and forming the γ-lactone ring.[3]

-

Workup: The reaction is cooled again to 0°C. The excess peroxide is quenched by the slow addition of saturated aqueous Na₂SO₃ solution until a test with peroxide indicator strips is negative.

-

Extraction: The organic solvents (THF, MeOH) are removed under reduced pressure. The remaining aqueous residue is diluted with water and washed with diethyl ether to remove non-polar impurities. The aqueous layer is then acidified to pH ~3-4 with a suitable acid (e.g., 1M HCl) and extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Chromatography: The crude γ-lactone diol is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Representative Experimental Protocol: Enzymatic Resolution

To obtain the enantiomerically pure ent-Corey Lactone, a racemic mixture of the Corey Lactone Diol is often subjected to resolution. Enzymatic resolution is a common and efficient method.[9]

Objective: To selectively acylate one enantiomer from a racemic mixture of Corey lactone diols using a lipase (B570770).

Materials:

-

(±)-Corey lactone diol

-

Lipase enzyme (e.g., Lipase AK from Pseudomonas fluorescens)

-

Acylating agent (e.g., vinyl acetate)

-

Organic solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Racemic Corey lactone diol is dissolved in dichloromethane at room temperature in a flask with magnetic stirring.

-

Acylation: Vinyl acetate is added as the acylating agent. The reaction is initiated by adding the lipase enzyme to the mixture.[9]

-

Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the formation of the acetylated product. The reaction is stopped (e.g., after ~50% conversion) to ensure high enantiomeric excess for both the remaining diol and the formed ester.

-

Workup: The enzyme is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure.

-

Separation: The resulting residue, containing the unreacted diol enantiomer and the acylated enantiomer, is separated by silica gel column chromatography. Eluting with a solvent system like hexane/ethyl acetate will separate the more polar diol from the less polar ester.[9]

-

Hydrolysis (Optional): The separated, enantiomerically pure ester can be hydrolyzed back to the diol using standard basic conditions (e.g., K₂CO₃ in methanol) if that enantiomer is the desired product.

Conclusion

This compound is a cornerstone intermediate for the chemical synthesis of unnatural prostaglandins and their analogues. Its well-defined stereochemistry and versatile functional groups allow for the systematic and controlled construction of complex molecular targets. The methodologies developed by E.J. Corey and refined over decades provide a robust platform for accessing these biologically important molecules, enabling advanced research in medicinal chemistry and drug development. The protocols and data presented herein offer a technical foundation for scientists working with this invaluable synthetic tool.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Corey PG-Lactone Diol | C15H24O4 | CID 12895810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-Corey lactone | C8H12O4 | CID 11084331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 9. EP0501310A1 - Method for optical resolution of corey lactone diols - Google Patents [patents.google.com]

Spectroscopic Characterization of ent-Corey PG-Lactone Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ent-Corey PG-Lactone Diol, a crucial chiral intermediate in the synthesis of various prostaglandin (B15479496) analogs. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its bicyclic core and hydroxyl functionalities.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.93 | td | 6.8, 2.8 | H-5 |

| 4.19 | q | 6.4 | H-7a |

| 3.75 | dd | 10.8, 5.6 | H-8a |

| 3.63 | dd | 10.8, 7.2 | H-8b |

| 2.81 | dd | 18.0, 9.9 | H-3a |

| 2.68–2.56 | m | - | H-4 |

| 2.53 | dd | 18.0, 2.4 | H-3b |

| 2.43 | dt | 14.8, 6.4 | H-7 |

| 2.10–1.94 | m | - | H-6 |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 177.36 | C-2 (C=O) |

| 83.85 | C-7a |

| 72.81 | C-5 |

| 61.19 | C-8 |

| 56.10 | C-4 |

| 40.26 | C-3a |

| 39.37 | C-6 |

| 35.47 | C-3 |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

References

The Strategic Application of ent-Corey PG-Lactone Diol in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Among the arsenal (B13267) of chiral building blocks available to chemists, ent-Corey PG-Lactone Diol, the enantiomer of the well-known Corey Lactone Diol, stands out as a cornerstone for the asymmetric synthesis of a vast array of complex natural products and their analogues. This technical guide provides an in-depth exploration of the properties and applications of this compound, with a focus on its pivotal role in the synthesis of prostaglandins (B1171923).

Physicochemical Properties and Spectroscopic Data

This compound, systematically named (3aR,4S,5R,6aS)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol, is a white crystalline solid. Its rigid bicyclic framework and well-defined stereocenters make it an ideal starting material for introducing chirality into a target molecule.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 53110-06-8[1] |

| ¹H NMR (DMSO-d₆, δ ppm) | 4.86 (dt, 1H), 3.90 (q, 1H), 3.38 (dd, 1H), 3.27 (dd, 1H), 2.78 (dd, 1H), 2.62 (dddd, 1H), 2.37 (dd, 1H), 2.15 (ddd, 1H), 1.80-1.70 (m, 2H)[2] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 177.38, 83.88, 72.81, 61.18, 56.11, 40.24, 39.36, 35.48[2] |

The Corey Synthesis of Prostaglandins: A Classic Approach

The seminal work of E.J. Corey in the total synthesis of prostaglandins established a convergent and stereocontrolled route that remains a benchmark in organic chemistry.[3] The synthesis of Prostaglandin (B15479496) F₂α (PGF₂α), a physiologically important hormone, serves as a prime example of the strategic use of this compound. The overall workflow involves the sequential installation of the two side chains (ω and α) onto the chiral cyclopentane (B165970) core provided by the lactone diol.

Figure 1: General workflow for the synthesis of Prostaglandin F₂α from ent-Corey Lactone Diol.

Key Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of PGF₂α, starting from a protected form of this compound.

Horner-Wadsworth-Emmons Olefination for ω-Chain Installation

This reaction establishes the enone-containing ω-chain. The aldehyde derived from the protected ent-Corey lactone diol is reacted with a phosphonate (B1237965) ylide.

Table 2: Experimental Protocol for Horner-Wadsworth-Emmons Reaction

| Step | Procedure |

| 1. Ylide Generation | To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. |

| 2. Olefination | The reaction mixture is cooled to -20 °C, and a solution of the Corey aldehyde derivative (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -20 °C for 2 hours and then allowed to warm to room temperature overnight. |

| 3. Workup | The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| 4. Purification | The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., ethyl acetate/hexane gradient) to afford the enone product. |

| Expected Yield | ~85-95% |

Reduction of the Lactone to a Lactol

The lactone functionality is selectively reduced to a lactol (a cyclic hemiacetal) in preparation for the introduction of the α-chain.

Table 3: Experimental Protocol for Lactone Reduction

| Step | Procedure |

| 1. Reaction Setup | A solution of the lactone intermediate (1.0 eq) in anhydrous toluene (B28343) is cooled to -78 °C under an inert atmosphere. |

| 2. Reduction | A solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq) in toluene is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature. |

| 3. Workup | The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium potassium tartrate solution. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate. |

| 4. Purification | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactol, which is often used in the next step without further purification. |

| Expected Yield | ~90-98% |

Wittig Reaction for α-Chain Installation

The Wittig reaction is employed to introduce the carboxylic acid-bearing α-chain. The ylide is generated from a phosphonium (B103445) salt and a strong base.

Table 4: Experimental Protocol for Wittig Reaction

| Step | Procedure |

| 1. Ylide Generation | To a solution of (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO), sodium dimsyl (prepared from NaH and DMSO, 5.0 eq) is added at room temperature under an inert atmosphere. The resulting deep red solution is stirred for 30 minutes. |

| 2. Olefination | A solution of the lactol (1.0 eq) in anhydrous DMSO is added to the ylide solution. The reaction mixture is stirred at room temperature for 3 hours. |

| 3. Workup | The reaction is poured into ice-water and acidified with dilute hydrochloric acid to pH 3-4. The aqueous layer is extracted with a mixture of ethyl acetate and ether. |

| 4. Purification | The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the prostaglandin. |

| Expected Yield | ~70-85% |

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of a prostaglandin F₂α analog from a protected this compound.

Table 5: Summary of Yields for PGF₂α Synthesis

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Oxidation | Protected Diol | Corey Aldehyde | >95 |

| HWE Olefination | Corey Aldehyde | Enone Intermediate | 85-95 |

| Enone Reduction | Enone Intermediate | Allylic Alcohol | 90-98 |

| Lactone Reduction | Lactone | Lactol | 90-98 |

| Wittig Reaction | Lactol | Prostaglandin | 70-85 |

Logical Relationship of Key Transformations

The sequence of reactions in the Corey synthesis is logically structured to control the stereochemistry and build the complexity of the target molecule in a stepwise manner.

Figure 2: Logical flow of the key transformations in prostaglandin synthesis.

Conclusion

This compound remains a cornerstone in the field of asymmetric synthesis. Its inherent chirality and versatile functionality provide a reliable and efficient entry point for the stereocontrolled synthesis of prostaglandins and other complex, biologically active molecules. The well-established synthetic routes, exemplified by the Corey synthesis of PGF₂α, showcase the power of this chiral building block in constructing intricate molecular architectures with high fidelity. For researchers and professionals in drug development, a thorough understanding of the application of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

Theoretical Scrutiny of Corey Lactone Conformational Stability: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey lactone, a pivotal bicyclic intermediate in the synthesis of prostaglandins (B1171923) and their analogues, possesses a conformationally constrained bicyclo[3.3.0]octane framework. Understanding the relative stabilities of its various conformers is paramount for predicting its reactivity and designing stereoselective synthetic routes. This technical guide delves into the theoretical calculations employed to elucidate the conformational landscape of Corey lactone and its derivatives. While specific, in-depth computational studies exclusively focused on the parent Corey lactone are not extensively available in the public domain, this guide outlines the established computational methodologies and protocols applicable to such an analysis, drawing parallels from studies on structurally related bicyclo[3.3.0]octane systems.

Introduction to the Conformational Landscape of Corey Lactone

The Corey lactone, formally known as (3aS,4R,5S,6aR)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, features a cis-fused five-membered lactone ring and a cyclopentane (B165970) ring. This bicyclo[3.3.0]octane core is not planar and can adopt several puckered conformations. The relative orientation of the substituents on the cyclopentane ring further contributes to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The stability of these conformers is dictated by a delicate balance of steric and electronic effects, including torsional strain, transannular interactions, and intramolecular hydrogen bonding.

Theoretical Methodologies for Conformer Stability Analysis

The primary tools for investigating the stability of Corey lactone conformers are quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods. These computational approaches allow for the determination of the geometric and energetic properties of different conformers.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.

Typical DFT Protocol:

-

Initial Structure Generation: A comprehensive conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., PM7) to identify a broad range of possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a chosen level of DFT. Common functionals for such studies include:

-

B3LYP: A widely used hybrid functional that often provides reliable geometries.

-

M06-2X: A meta-hybrid GGA functional known for its good performance with non-covalent interactions, which are crucial in determining conformational preferences.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where dispersion forces are significant.

-

-

Basis Set Selection: The choice of basis set is critical for the accuracy of the calculations. Pople-style basis sets are commonly employed:

-

6-31G(d,p): A double-zeta basis set with polarization functions on heavy atoms and hydrogens, often used for initial optimizations.

-

6-311+G(d,p): A triple-zeta basis set with diffuse functions and polarization functions, recommended for more accurate single-point energy calculations on the optimized geometries.

-

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative stabilities of the conformers are determined by comparing their electronic energies, or more accurately, their Gibbs free energies at a standard temperature (e.g., 298.15 K).

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

Common Ab Initio Approaches:

-

Møller-Plesset Perturbation Theory (MP2): This is the simplest wave function-based method that includes electron correlation. It is often used for single-point energy calculations on DFT-optimized geometries to refine the relative energies of conformers.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. However, due to their steep computational scaling, they are typically limited to smaller molecules or for benchmarking purposes on key conformers.

Data Presentation: A Template for Conformer Stability Analysis

| Conformer ID | Point Group | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| CL-1 | C1 | 0.00 | 0.00 | 0.00 | 95.0 |

| CL-2 | C1 | 2.50 | 2.45 | 2.60 | 4.5 |

| CL-3 | C1 | 3.10 | 3.00 | 3.25 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Conformational Relationships

Understanding the relationships between different conformers and the transition states that connect them is crucial. Graphviz can be used to create a logical diagram of the potential energy surface.

Caption: A logical diagram illustrating the energetic relationship between different conformers of Corey lactone.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the conformational preferences of complex molecules like the Corey lactone. By employing robust computational protocols involving DFT and ab initio methods, researchers can gain detailed insights into the relative stabilities of different conformers. This knowledge is critical for rationalizing and predicting the stereochemical outcomes of reactions involving this important synthetic intermediate. While a dedicated, comprehensive computational study on the parent Corey lactone remains to be published, the methodologies outlined in this guide provide a clear roadmap for conducting such an investigation and for interpreting its results in the context of drug development and synthetic chemistry.

The Biosynthesis of Prostaglandins from Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal mediators of a wide array of physiological and pathological processes, including inflammation, pain, fever, and hemostasis. The intricate biosynthetic pathway of these molecules presents a critical area of study for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pathway, from the liberation of arachidonic acid to the generation of specific prostaglandins. It details the enzymatic cascade, presents quantitative data on enzyme kinetics, outlines experimental protocols for studying the pathway, and visualizes the key processes using logical diagrams.

Introduction

Prostaglandins are a subgroup of eicosanoids, signaling molecules derived from 20-carbon fatty acids.[1] Their synthesis is initiated in response to various stimuli and is tightly regulated. The pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) and proceeds through a series of enzymatic reactions catalyzed by cyclooxygenases and prostaglandin (B15479496) synthases.[2][3] Understanding the nuances of this pathway is fundamental for researchers in inflammation, immunology, oncology, and cardiovascular disease, as well as for professionals involved in the discovery and development of drugs targeting these processes.

The Core Biosynthetic Pathway

The biosynthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process that can be broadly divided into three main stages:

-

Arachidonic Acid Release: The precursor, arachidonic acid, is esterified in the sn-2 position of membrane phospholipids and is not freely available in the cell.[4][5] The rate-limiting step in prostaglandin synthesis is the liberation of arachidonic acid from these membrane stores.[6][7] This is primarily catalyzed by the enzyme phospholipase A2 (PLA2) .[8][9] Hormonal, mechanical, or immunological stimuli can activate PLA2, leading to an increase in the intracellular concentration of free arachidonic acid.[5]

-

Conversion to Prostaglandin H2: Free arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin H synthase (PGHS) , more commonly known as cyclooxygenase (COX) .[2][10] This enzyme possesses two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity.[11]

-

The cyclooxygenase activity converts arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2) by catalyzing the addition of two molecules of oxygen.[10][12]

-

The peroxidase activity then reduces the hydroperoxy group of PGG2 to a hydroxyl group, forming another unstable intermediate, prostaglandin H2 (PGH2) .[10][12]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[13][14]

-

COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues.[13] Its expression is rapidly upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the increased production of prostaglandins at sites of inflammation.[6][15]

-

-

Generation of Specific Prostaglandins: PGH2 serves as the common precursor for a variety of prostaglandins.[16] The final step in the synthesis of a specific prostaglandin is catalyzed by a cell- and tissue-specific prostaglandin synthase .[8] These enzymes isomerize PGH2 into different biologically active prostaglandins:

-

Prostaglandin D synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2) .

-

Prostaglandin E synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2) .

-

Prostaglandin F synthase (PGFS) converts PGH2 to Prostaglandin F2α (PGF2α) .

-

Prostacyclin synthase (PGIS) converts PGH2 to Prostacyclin (PGI2) .

-

Thromboxane (B8750289) synthase (TXAS) converts PGH2 to Thromboxane A2 (TXA2) .

-

The specific profile of prostaglandins produced by a particular cell type is determined by the complement of prostaglandin synthases it expresses.[17]

Quantitative Data

The following table summarizes key kinetic parameters for the primary enzymes involved in prostaglandin biosynthesis. These values can vary depending on the specific experimental conditions, tissue source, and purification methods.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Inhibitor(s) | IC50 |

| COX-1 (ovine) | Arachidonic Acid | 5.3 | ~30-40 | Aspirin (irreversible) | - |

| Ibuprofen (B1674241) | ~5 µM | ||||

| Indomethacin | ~0.1 µM | ||||

| COX-2 (human, recombinant) | Arachidonic Acid | ~5 | ~300 | Celecoxib | ~0.04 µM |

| Rofecoxib | ~0.018 µM | ||||

| PGDS (human, hematopoietic) | PGH2 | ~10 | ~150 | - | - |

| mPGES-1 (human) | PGH2 | ~13 | ~140 | MK-886 | ~1.5 µM |

| PGIS (bovine) | PGH2 | ~30 | ~1000 | U-61431 | - |

| TXAS (human platelet) | PGH2 | ~5 | ~200 | Ozagrel | ~0.03 µM |

Note: Data is compiled from various sources and should be considered approximate. Km and Vmax values are highly dependent on assay conditions.

Experimental Protocols

Cyclooxygenase (COX) Activity Assay

This protocol outlines a general method for measuring COX activity in cell lysates or purified enzyme preparations using an oxygen consumption assay.

Materials:

-

COX enzyme source (cell lysate, microsomes, or purified enzyme)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin)

-

Arachidonic acid (substrate)

-

Oxygen electrode and chamber

-

Inhibitors (e.g., NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Pre-warm the reaction buffer to the desired temperature (typically 37°C).

-

Add the COX enzyme source to the reaction chamber containing the buffer and allow it to equilibrate.

-

If testing inhibitors, add the inhibitor to the chamber and incubate for a specified period.

-

Initiate the reaction by adding a known concentration of arachidonic acid.

-

Monitor the rate of oxygen consumption using the oxygen electrode. The rate of oxygen uptake is directly proportional to the COX activity.

-

Calculate the specific activity of the enzyme (e.g., in nmol O2 consumed/min/mg protein).

Prostaglandin Measurement by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.

Sample Preparation:

-

Collect biological samples (e.g., cell culture supernatant, plasma, tissue homogenate).

-

To prevent ex vivo prostaglandin formation, add a COX inhibitor (e.g., indomethacin) immediately after collection.

-

Add an internal standard (a deuterated analog of the prostaglandin of interest) to each sample for accurate quantification.

-

Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the sample matrix.

-

Elute the prostaglandins from the SPE column and evaporate the solvent.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reverse-phase HPLC column.

-

Separate the different prostaglandins using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Introduce the eluent into the mass spectrometer.

-

Ionize the prostaglandins using electrospray ionization (ESI) in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each prostaglandin and its internal standard.

-

Construct a standard curve using known concentrations of the prostaglandin standards to quantify the amount in the biological samples.

Visualizations

Caption: The core biosynthetic pathway of prostaglandins from arachidonic acid.

Caption: A typical experimental workflow for prostaglandin quantification by LC-MS/MS.

Regulation of Prostaglandin Synthesis

The synthesis of prostaglandins is tightly controlled at several levels:

-

Substrate Availability: The activation of phospholipase A2 and the subsequent release of arachidonic acid is the primary regulatory point.[6]

-

Enzyme Expression: The differential expression of COX-1 (constitutive) and COX-2 (inducible) is a key mechanism for controlling prostaglandin production in physiological versus pathological states.[13][15] Glucocorticoids are potent anti-inflammatory agents that inhibit the expression of COX-2.[18]

-

Enzyme Activity: The activity of COX enzymes can be modulated by various factors, including the availability of co-factors like heme and the presence of endogenous inhibitors.

-

Pharmacological Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that inhibit COX enzymes.[19][20] Traditional NSAIDs like ibuprofen and naproxen (B1676952) inhibit both COX-1 and COX-2, while newer COX-2 selective inhibitors (coxibs) were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[21] Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[20]

Prostaglandin Signaling

Once synthesized and released from the cell, prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[22][23] There are distinct receptors for each of the major prostaglandins (e.g., EP receptors for PGE2, DP receptors for PGD2, etc.).[1][24] The activation of these receptors triggers intracellular signaling cascades, such as changes in cyclic AMP (cAMP) or intracellular calcium levels, which ultimately lead to a cellular response.[25][26]

Caption: A generalized signaling pathway for prostaglandins.

Conclusion

The biosynthesis of prostaglandins from arachidonic acid is a well-characterized yet complex pathway with profound implications for human health and disease. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is essential for researchers and drug development professionals. This guide has provided a detailed overview of the core pathway, supplemented with quantitative data, experimental protocols, and visual diagrams to serve as a valuable resource for the scientific community. Future research in this area will continue to uncover new regulatory nodes and therapeutic targets within this critical signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of prostaglandin synthase-1 and prostaglandin synthase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct phospholipase A2 enzymes regulate prostaglandin E2 and F2alpha production by bovine endometrial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of phospholipase A2 in prostaglandin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase [bionity.com]

- 11. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 15. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of prostaglandin synthesis by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. shaughnessylab.com [shaughnessylab.com]

- 26. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

The δ- to γ-Lactone Isomerization in Corey's Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, the stereocontrolled construction of prostaglandins (B1171923) stands as a landmark achievement, with the work of E.J. Corey providing a foundational framework. A pivotal and chemically nuanced step in this synthesis is the transformation of a δ-lactone intermediate into the therapeutically crucial γ-lactone, famously known as the Corey lactone. This technical guide provides an in-depth analysis of the chemical relationship, key experimental methodologies, and quantitative data associated with this critical isomerization, offering a valuable resource for professionals in organic synthesis and drug development.

The Strategic Imperative for Isomerization

The Corey synthesis of prostaglandins employs a bicycloheptane-derived δ-lactone as a key building block.[1][2][3] However, the natural architecture of prostaglandins requires a γ-lactone scaffold to elaborate the characteristic side chains.[1][3] Therefore, a high-yielding and stereoretentive method to contract the six-membered δ-lactone ring to the five-membered γ-lactone is a strategic necessity. This transformation is not merely a change in ring size; it sets the stage for the subsequent introduction of the complex functionalities of the final prostaglandin (B15479496) molecule.

Methodologies for the δ- to γ-Lactone Transformation

Several synthetic protocols have been developed to effect the δ- to γ-lactone isomerization, each with its own set of advantages and challenges. The primary methods are outlined below, with a comparative summary of their quantitative outcomes.

The Corey Procedure

The original method developed by Corey and his collaborators involves a multi-step sequence.[4] The δ-lactone is first protected, typically as a tetrahydropyranyl (THP) ether. The lactone is then opened under basic conditions using lithium hydroxide (B78521) in the presence of a large excess of hydrogen peroxide.[4] The resulting hydroperoxy acid intermediate undergoes an intramolecular SN2 reaction, with the carboxylate displacing a leaving group to form the desired γ-lactone.[4]

The Funfschilling et al. Modification

Recognizing some of the challenges with the original Corey procedure, particularly in handling the excess peroxide, Funfschilling and co-workers developed an alternative route. This method involves protecting the primary alcohol of the δ-lactone as a benzoate (B1203000) ester. The lactone is then opened under acidic conditions, and subsequent treatment with a base promotes the intramolecular SN2 reaction to furnish the γ-lactone.[5]

The Tănase and Drăghici Two-Step Procedure

A more recent and efficient method involves a two-step sequence.[4][5] The δ-lactone is first subjected to an acid-catalyzed ring-opening in the presence of an alcohol (e.g., methanol (B129727) or ethanol) to form a stable hydroxyester intermediate.[4][5] This is followed by saponification of the ester and subsequent intramolecular cyclization via an SN2 reaction to yield the γ-lactone diol in near-quantitative yield.[4][5]

Quantitative Comparison of Key Methodologies

| Method | Key Reagents | Reported Yield | Notes |

| Corey et al. | 1. DHP, TsOH2. LiOH, H₂O₂ (excess) | Good | Challenges with peroxide neutralization and product isolation.[4] |

| Funfschilling et al. | 1. PhCOCl, Py2. 10% HCl, Acetone-H₂O3. 10% NaOH | Good | Potential for deprotection of the benzoate group.[5] |

| Tănase and Drăghici | 1. MeOH, Amberlit IRC-50Wx2 (or TsOH)2. NaOH, MeOH-H₂O | >95% (for cyclization step) | Clean conversion to hydroxyester; overall high-yielding.[4] |

Experimental Protocols

Tănase and Drăghici Procedure for γ-Lactone Synthesis from δ-Lactone

Step 1: Acid-Catalyzed Methanolysis of δ-Lactone Alcohol

-

Reaction Setup: To a solution of the δ-lactone alcohol in methanol (MeOH), an acidic catalyst such as Amberlit IRC-50Wx2 or p-toluenesulfonic acid (TsOH) is added.[4]

-

Reaction Conditions: The mixture is heated to reflux overnight.[4]

-

Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the acidic catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting hydroxyester is obtained in quantitative yield and can often be used in the next step without further purification.[4]

Step 2: Saponification and Intramolecular Cyclization

-

Reaction Setup: The crude hydroxyester from the previous step is dissolved in a mixture of methanol and water (typically 4:1).[4]

-

Reaction Conditions: An aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature for 3 hours.[4]

-

Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The aqueous solution is then acidified with an appropriate acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the γ-lactone diol in over 95% yield.[4]

Logical Workflow of the δ- to γ-Lactone Transformation

The following diagram illustrates the general workflow for the conversion of the δ-lactone to the γ-lactone, highlighting the key intermediate stages.

Caption: General workflow for the transformation of a δ-lactone to a γ-lactone.

Alternative Pathway: The Baeyer-Villiger Oxidation

An alternative strategy for the formation of lactones is the Baeyer-Villiger oxidation, which involves the oxidation of a cyclic ketone to the corresponding lactone.[6][7][8][9] The regioselectivity of this reaction is a critical consideration. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom preferentially migrates.[9]

In the context of prostaglandin synthesis, a suitably substituted cyclopentanone (B42830) or bicyclic ketone could, in principle, be oxidized to either a δ- or γ-lactone. The outcome would be dictated by the substitution pattern of the ketone and the reaction conditions. While not the primary route for the δ- to γ-isomerization, the Baeyer-Villiger oxidation is a powerful tool for the initial formation of lactone rings in prostaglandin synthesis.[6]

Signaling Pathway for Method Selection

The choice of synthetic route for the δ- to γ-lactone transformation depends on several factors, including the desired scale of the reaction, the availability of reagents, and the need to avoid certain reaction conditions that might be incompatible with other functional groups in the molecule. The following diagram provides a simplified decision-making pathway for selecting a suitable method.

Caption: Decision pathway for selecting a δ- to γ-lactone transformation method.

Conclusion

The transformation of a δ-lactone to a γ-lactone is a cornerstone of Corey's total synthesis of prostaglandins. While the original methodology provided a viable route, subsequent procedural advancements have led to more efficient and scalable processes. The Tănase and Drăghici two-step procedure, in particular, offers a high-yielding and operationally simpler alternative. A thorough understanding of these methodologies, their quantitative aspects, and the underlying chemical principles is essential for researchers and professionals engaged in the synthesis of prostaglandins and other complex, biologically active molecules. The continued refinement of such critical transformations will undoubtedly pave the way for more efficient and cost-effective production of these vital therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

A Technical Guide to the Solubility of ent-Corey PG-Lactone Diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ent-Corey PG-Lactone Diol, a critical chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.[1] Understanding the solubility of this compound is paramount for its effective use in various synthetic and experimental settings. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of its role in prostaglandin (B15479496) synthesis.

Introduction

This compound, the enantiomer of Corey PG-lactone diol, is a versatile building block in medicinal chemistry.[1] Its specific stereochemistry makes it an essential precursor for the synthesis of a wide array of prostaglandin analogs, which are investigated for various therapeutic applications. The efficiency of synthetic reactions and the ease of handling and formulation development are directly influenced by the solubility of this intermediate in different solvent systems. This guide aims to provide researchers and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work.

Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |

| Ethanol | 3[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |

Note: The provided data is based on available information and may vary depending on the specific experimental conditions such as temperature and the purity of the solute and solvent.

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility of this compound are not extensively published, a standard and reliable method for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs) and intermediates is the Shake-Flask Method . This method is considered a gold standard for its accuracy and reliability.[2]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Methodology

-

Preparation of Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., DMF, DMSO, Ethanol) of high purity.

-

Phosphate-Buffered Saline (PBS, pH 7.2).

-

Scintillation vials or other suitable sealed containers.

-

A temperature-controlled shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) for phase separation.

-

High-Performance Liquid Chromatography (HPLC) system for analysis.

-

-

Experimental Procedure:

-

Add an excess amount of crystalline this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A UV detector is typically suitable for this analysis.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

-

-

Data Analysis:

-

From the HPLC data, determine the concentration of the dissolved this compound in the saturated solution.

-

Express the solubility in mg/mL.

-

Role in Prostaglandin Synthesis

This compound serves as a key starting material in the multi-step synthesis of various prostaglandins. The general synthetic workflow involves the modification of the side chains attached to the core lactone structure. The following diagram illustrates a simplified, conceptual workflow for the synthesis of a prostaglandin analog from this compound.

Caption: A generalized workflow for the synthesis of a prostaglandin analog starting from this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in key organic solvents, which is critical for its application in research and drug development. The provided solubility data, presented in a clear tabular format, and the detailed experimental protocol for its determination offer a practical resource for scientists. Furthermore, the visualization of its role in prostaglandin synthesis highlights its importance as a foundational molecule in the creation of complex and therapeutically relevant compounds. Adherence to rigorous experimental practices, such as the shake-flask method, will ensure the generation of accurate and reproducible solubility data, facilitating seamless progress in the synthesis and development of novel prostaglandin-based therapeutics.

References

stability and storage conditions for ent-Corey PG-Lactone Diol

An In-depth Technical Guide on the Stability and Storage of ent-Corey PG-Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a critical chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. A summary of its key properties is presented below.

| Property | Value |

| Chemical Name | (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one[1] |

| CAS Number | 53110-06-8[1] |

| Molecular Formula | C₁₅H₂₄O₄[1] |

| Molecular Weight | 268.4 g/mol [1] |

| Appearance | Crystalline solid |

| Purity | ≥98%[1] |

| Formulation | Often supplied as a solution in methyl acetate[1] |

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions and known stability information.

| Parameter | Recommendation | Citation |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | Room temperature (for continental US) | [1] |

| Stability | ≥ 1 year (when stored at -20°C) | [1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its chemical structure, featuring a γ-lactone and two secondary alcohol groups, suggests two primary degradation pathways: hydrolysis and oxidation.

Hydrolysis of the γ-Lactone

The five-membered lactone ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would open the lactone ring to form a γ-hydroxy carboxylic acid.

Caption: Potential hydrolytic degradation of this compound.

Oxidation of Secondary Alcohols

The two secondary hydroxyl groups on the molecule can be oxidized to form ketones. This is a common reaction for secondary alcohols and can be promoted by various oxidizing agents.

Caption: Potential oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately determining the stability of this compound. While a specific published method for this intermediate is not available, a general approach based on methods for related prostaglandins can be employed.

Proposed Stability-Indicating Method: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating the parent compound from its potential degradation products.

| HPLC Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) |

| Detection | UV, at a wavelength of low absorbance for prostaglandins (e.g., ~205 nm) |

| Column Temperature | 25°C |

| Injection Volume | 100 µL |

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.

| Stress Condition | Example Protocol |

| Acidic Hydrolysis | 0.1 M HCl at 25°C for 3 hours |

| Basic Hydrolysis | 0.1 M NaOH at 25°C for 3 hours |

| Oxidative Degradation | 15% H₂O₂ at 25°C for 3 hours |

| Thermal Degradation | Aqueous solution at 80°C for 3 hours |

| Photodegradation | Aqueous solution exposed to UV light at 30°C for 3 hours |

The following workflow illustrates the process of conducting a forced degradation study.

Caption: General workflow for a forced degradation study.

Role in Prostaglandin Synthesis

It is important to note that this compound is a synthetic intermediate. Therefore, it does not have its own signaling pathway. Instead, it is a crucial precursor for the synthesis of various prostaglandins, which are biologically active lipids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. The stability of this intermediate is paramount to ensure the purity and yield of the final active pharmaceutical ingredient.

Summary and Recommendations

-

Storage: For long-term stability, this compound should be stored at -20°C.[1]

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents to prevent degradation.[2]

-

Stability Monitoring: A validated stability-indicating HPLC method should be used to monitor the purity of the material over time, especially if stored for extended periods or under conditions other than those recommended.

-

Further Studies: For drug development purposes, comprehensive stability studies under various temperature and humidity conditions (as per ICH guidelines) would be necessary to establish a retest date and appropriate storage conditions for the bulk material.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of ent-Corey PG-Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey lactone diol is a cornerstone chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923) (PGs) and their analogues, which are crucial therapeutic agents for conditions such as glaucoma, pulmonary hypertension, and peptic ulcers.[1][2] The unnatural enantiomer, ent-Corey PG-Lactone Diol, serves as a vital building block for the synthesis of non-natural prostaglandin (B15479496) analogues, enabling the exploration of novel biological activities and the development of new therapeutics. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on modern, efficient methodologies suitable for laboratory and potential scale-up applications.

Synthetic Strategies Overview